2,2,2-TRIFLUORO-1-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}ETHAN-1-ONE
Overview
Description
2,2,2-TRIFLUORO-1-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}ETHAN-1-ONE is an organic compound characterized by the presence of trifluoromethyl and indole groups. This compound is notable for its complex structure, which includes a trifluoromethyl group attached to an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methylphenol with 3-bromopropylamine to form 3-(2-methylphenoxy)propylamine. This intermediate is then reacted with indole-3-carboxaldehyde under acidic conditions to yield the corresponding indole derivative. Finally, the trifluoromethylation of this indole derivative is achieved using trifluoroacetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-TRIFLUORO-1-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The indole moiety is known to interact with serotonin receptors, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethylamine
- 2,2,2-Trifluoroethanol
Uniqueness
Compared to these similar compounds, 2,2,2-TRIFLUORO-1-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its indole moiety, which imparts distinct biological activities.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[3-(2-methylphenoxy)propyl]indol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c1-14-7-2-5-10-18(14)26-12-6-11-24-13-16(19(25)20(21,22)23)15-8-3-4-9-17(15)24/h2-5,7-10,13H,6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGZBLWLXUFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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